10-(4-Chlorophenyl)-10H-phenoxazine
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Overview
Description
10-(4-Chlorophenyl)-10H-phenoxazine is a heterocyclic compound that features a phenoxazine core substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Chlorophenyl)-10H-phenoxazine typically involves the reaction of phenoxazine with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 10-(4-Chlorophenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products:
Oxidation: Phenoxazine derivatives with varying oxidation states.
Reduction: Reduced phenoxazine derivatives.
Substitution: Substituted phenoxazine derivatives with different functional groups.
Scientific Research Applications
10-(4-Chlorophenyl)-10H-phenoxazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-(4-Chlorophenyl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Shares the 4-chlorophenyl group but has a different heterocyclic core.
4-(4-Chlorophenyl)thiazole: Contains a thiazole ring instead of a phenoxazine core.
Uniqueness: 10-(4-Chlorophenyl)-10H-phenoxazine is unique due to its phenoxazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12ClNO |
---|---|
Molecular Weight |
293.7 g/mol |
IUPAC Name |
10-(4-chlorophenyl)phenoxazine |
InChI |
InChI=1S/C18H12ClNO/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H |
InChI Key |
ZBWJMTYJNBFHFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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